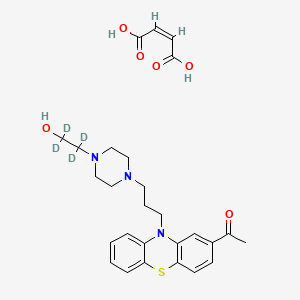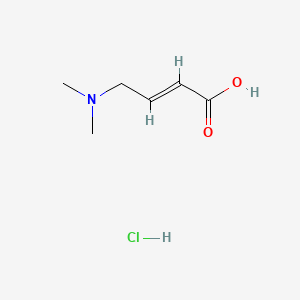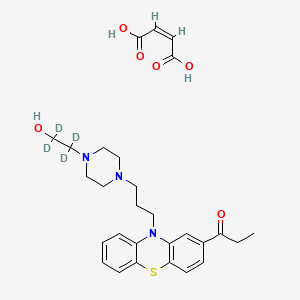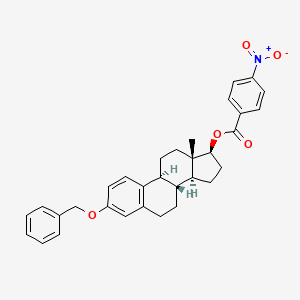
Sulfadoxine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfadoxine-d4 is a deuterium-labeled derivative of sulfadoxine, a long-acting sulfonamide used primarily in combination with pyrimethamine for the treatment and prevention of malaria. The deuterium labeling is used to trace the compound in various biochemical and pharmacokinetic studies. Sulfadoxine itself is known for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mécanisme D'action
Target of Action
Sulfadoxine-d4 primarily targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .
Mode of Action
This compound acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in folic acid synthesis affects the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound disrupts the production of folic acid, a vital nutrient for the Plasmodium parasite . This disruption leads to a deficiency in folic acid, which in turn affects the synthesis, repair, and methylation of DNA, impairing the growth and reproduction of the parasite .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability
Result of Action
The action of this compound results in the inhibition of the growth and reproduction of the Plasmodium parasite . By disrupting the synthesis of folic acid, a vital nutrient for the parasite, this compound affects the synthesis, repair, and methylation of DNA, which are crucial for the parasite’s cell growth . This leads to a difficulty in the parasite’s ability to reproduce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of fresh erythrocytes has been shown to influence the rate at which P. falciparum erythrocytic parasites differentiate to sexual stages . Additionally, “stress” is also thought to cause P. falciparum to commit to sexual development . These factors could potentially influence the effectiveness of this compound in inhibiting the growth and reproduction of the parasite.
Analyse Biochimique
Biochemical Properties
Sulfadoxine-d4, like its parent compound Sulfadoxine, inhibits dihydropteroate synthetase (DHPS), an enzyme involved in folic acid synthesis . It competes with 4-aminobenzoate (PABA), the native substrate of DHPS, and inhibits PABA incorporation into folic acid .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its primary effect is the inhibition of folic acid synthesis, which is essential for purine and pyrimidine synthesis. Therefore, this compound has antiproliferative activity in non-resistant P. falciparum .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of DHPS. It competes with PABA, the native substrate of DHPS, and inhibits PABA incorporation into folic acid . This inhibition disrupts the synthesis of folic acid, a crucial component for purine and pyrimidine synthesis.
Metabolic Pathways
This compound is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme DHPS and inhibits the incorporation of PABA into folic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfadoxine-d4 involves the incorporation of deuterium atoms into the sulfadoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the quench cooling of the melt to prepare an amorphous form of sulfadoxine, which is then subjected to deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes several steps such as the preparation of intermediates, deuterium exchange, and purification. The final product is then subjected to rigorous quality control to ensure the correct isotopic labeling and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfadoxine-d4, like its non-deuterated counterpart, undergoes various chemical reactions including:
Oxidation: Sulfadoxine can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfadoxine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohyd
Propriétés
Numéro CAS |
1330266-05-1 |
|---|---|
Formule moléculaire |
C12H14N4O4S |
Poids moléculaire |
314.352 |
Nom IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
Clé InChI |
PJSFRIWCGOHTNF-LNFUJOGGSA-N |
SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonymes |
4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4; N1-(5,6-Dimethoxy-_x000B_4-pyrimidinyl)sulfanilamide-d4; 4,5-Dimethoxy-6-sulfanilamidopyrimidine-d4; 4-Sulfanilamido-5,6-dimethoxypyrimidine-d4; Fanasil-d4; Fanasulf-d4; Orthosulfin-d4; Ro 4-439 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)







